Odorinol

Overview

Description

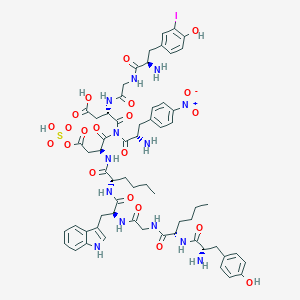

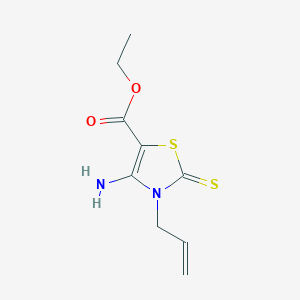

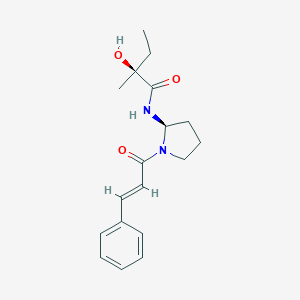

Odorinol is a natural product found in Aglaia elaeagnoidea, Aglaia odorata, and Aglaia laxiflora . It is an aminopyrrolidine-diamide .

Synthesis Analysis

The industrial synthesis of odorants like Odorinol is the only way to provide them in sufficient quantities when natural sources are rare . Odorinol is a cancer chemopreventive agent which inhibits both the initiation and promotion stages of two-stage skin carcinogenesis .Molecular Structure Analysis

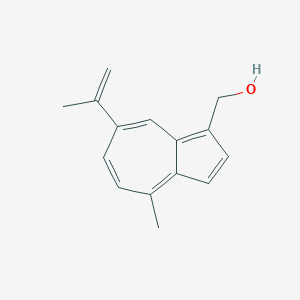

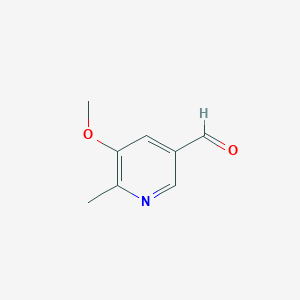

Odorinol has a molecular formula of C18H24N2O3 . Its IUPAC name is (2S)-2-hydroxy-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide . The molecular weight of Odorinol is 316.4 g/mol .Physical And Chemical Properties Analysis

Odorinol has a molecular weight of 316.4 g/mol . Its molecular formula is C18H24N2O3 . The compound is a solid at room temperature .Scientific Research Applications

Cancer Chemoprevention

Odorinol: has been identified as having potent anti-carcinogenic effects. It exhibits remarkable inhibitory effects in two-stage mouse skin carcinogenesis models induced by nitric oxide donors or peroxynitrite . This suggests that Odorinol could be a promising agent for cancer chemoprevention, potentially inhibiting both the initiation and promotion stages of carcinogenesis.

Anti-Leukemic Activity

Research has reported the anti-leukemic activity of Odorinol against P-388 lymphocytic leukemia in mice . This opens avenues for its use in developing therapeutic agents targeting leukemia, with the potential to improve treatment outcomes for patients suffering from this type of cancer.

Environmental Science

In the context of environmental science, Odorinol’s derivatives could play a role in the assessment and management of agricultural chemical inputs and their impact on the environment . Its properties might be utilized in monitoring pollutant formation and transferring processes, contributing to sustainable agricultural practices.

Industrial Processes

Odorinol and its derivatives may find applications in industrial odor control. By understanding the mechanics of industrial processes and the science behind odorous compounds, Odorinol could be used to develop solutions that mitigate industrial odors, thus improving environmental quality and compliance with safety regulations .

Biotechnology

Odorinol’s structural properties might be leveraged in biotechnological applications, particularly in the development of biosensors. Its ability to bind with a broad range of hydrophobic compounds makes it a suitable candidate for incorporation into chemosensory devices . This could lead to advancements in analytical tools and anchorage systems.

Agricultural Research

In agricultural research, compounds like Odorinol could be instrumental in improving crop productivity and quality through genetic improvement and better plant protection methods . Its potential role in enhancing farm mechanization and efficient marketing could also be explored to support rational agricultural growth and development.

Future Directions

properties

IUPAC Name |

(2S)-2-hydroxy-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-3-18(2,23)17(22)19-15-10-7-13-20(15)16(21)12-11-14-8-5-4-6-9-14/h4-6,8-9,11-12,15,23H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSIVXBCHJDPDR-IHUUNXMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Odorinol | |

CAS RN |

72755-22-7 | |

| Record name | Odorinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities reported for Odorinol?

A1: Odorinol, a natural product isolated from Aglaia odorata, demonstrates promising biological activities, particularly in the field of cancer chemoprevention and antiviral therapy. Studies indicate that Odorinol exhibits potent anti-carcinogenic effects against chemically-induced skin cancer in mice. [, ] Additionally, it has shown strong antiviral activity against Ranikhet disease virus (RVD) in chick embryos. []

Q2: How does Odorinol exert its anti-carcinogenic effects?

A2: Research suggests that Odorinol targets both the initiation and promotion stages of two-stage skin carcinogenesis. In models using 7,12-dimethylbenz[a]anthracene (DMBA) or nitric oxide (NO) donors as initiators and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter, Odorinol effectively inhibited tumor development. [] This dual-action mechanism highlights its potential as a chemopreventive agent.

Q3: What is known about the structure of Odorinol?

A3: Odorinol is an aminopyrrolidine-diamide. While its full spectroscopic data requires further collation from the literature, its absolute stereochemistry has been elucidated. [, ] The unique structure of Odorinol, particularly its diamide group, may be crucial for its biological activity and warrants further investigation.

Q4: Are there any studies investigating the relationship between Odorinol’s structure and its biological activity?

A4: While detailed structure-activity relationship (SAR) studies for Odorinol are yet to be fully explored in the provided literature, it is known that Odorinol and its analog, Odorine, both exhibit similar anti-carcinogenic activity. [] This observation suggests that the shared aminopyrrolidine-diamide core structure might be essential for their biological activities. Further research modifying different substituents on this core could help elucidate the key structural features responsible for Odorinol’s potent bioactivity.

Q5: What are the implications of Odorinol's antiviral activity against Ranikhet disease virus?

A5: The antiviral activity of Odorinol against RVD in chick embryos signifies its potential for broader antiviral applications. [] This finding warrants further investigation into its mechanism of action against RVD and exploration of its efficacy against other viral infections. Understanding its antiviral targets and potential for development into therapeutic agents is crucial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)